Parasin I Trifluoroacetic Acid is an antimicrobial peptide derived from histone H2A, primarily isolated from the skin of catfish. This peptide exhibits significant antimicrobial properties, making it a subject of interest in various scientific fields, including microbiology and pharmacology. The compound's full amino acid sequence has been confirmed through amino acid analysis, which is crucial for understanding its biological activity and potential applications in medicine .
Parasin I falls under the category of antimicrobial peptides, which are small proteins that exhibit broad-spectrum activity against bacteria, fungi, and viruses. These peptides are characterized by their ability to disrupt microbial membranes, leading to cell death. The classification of Parasin I as a histone-derived peptide further emphasizes its unique structure and function within the immune system .
The synthesis of Parasin I typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise assembly of amino acids on a solid support, facilitating the formation of the desired peptide sequence.
The synthesis may involve various coupling agents and solvents to facilitate reactions and purify the final product. Commonly used solvents include dimethylformamide and dichloromethane, while coupling agents can include 1-hydroxybenzotriazole or N,N'-diisopropylcarbodiimide .
Parasin I consists of a specific sequence of amino acids that contribute to its antimicrobial properties. The molecular structure includes a series of charged and hydrophobic residues that facilitate interaction with microbial membranes.
Parasin I undergoes various chemical reactions during its synthesis and when interacting with microbial cells.
The interactions between Parasin I and microbial membranes are influenced by factors such as pH and ionic strength, which can affect its efficacy as an antimicrobial agent .
The mechanism by which Parasin I exerts its antimicrobial effects involves several key processes:
Studies have shown that Parasin I exhibits potent activity against various strains of bacteria, including both Gram-positive and Gram-negative species. Its effectiveness can vary based on concentration and exposure time .
Understanding the physical and chemical properties of Parasin I is crucial for its application in scientific research.
Relevant analyses indicate that the stability and solubility characteristics make Parasin I suitable for formulation in pharmaceutical applications .
Parasin I has several promising applications in scientific research:
Parasin I epitomizes a class of bioactive peptides evolutionarily derived from host histone proteins. These peptides arise through proteolytic cleavage of the N-terminal region of histone H2A, a component of nucleosomal DNA packaging complexes. The N-terminal domain of histone H2A is enriched in cationic residues (lysine and arginine), enabling electrostatic interactions with negatively charged microbial membranes [1] [3]. This structural feature is conserved across vertebrates, suggesting an ancient mechanism of immune defense repurposing nuclear proteins for extracellular protection.
In catfish (Parasilurus asotus), parasin I is a 19-amino acid peptide (sequence: Lys-Gly-Arg-Gly-Lys-Gln-Gly-Gly-Lys-Val-Arg-Ala-Lys-Ala-Lys-Thr-Arg-Ser-Ser) identical to residues 1–19 of buforin I, a toad-derived H2A fragment [3] [8]. Unlike canonical histones involved in chromatin organization, parasin I exhibits potent antimicrobial activity at low micromolar concentrations (1–4 µg/mL) against Gram-positive and Gram-negative bacteria and fungi [9] [10]. Its mechanism involves rapid membrane binding via the N-terminal lysine residue, followed by membrane permeabilization through an amphipathic α-helical domain (residues 9–17) [1]. This "membrane-then-intracellular" targeting strategy distinguishes it from buforin II, which translocates without membrane disruption to bind nucleic acids [8].
Peptide | Source Organism | Length (aa) | Active Domain | Primary Mechanism |
---|---|---|---|---|
Parasin I | Parasilurus asotus (catfish) | 19 | N-terminal (residues 1-19) | Membrane permeabilization |
Buforin I | Bufo gargarizans (toad) | 39 | N-terminal (residues 1-39) | Intracellular nucleic acid binding |
Hipposin | Himantura walga (ray) | 39 | N-terminal (residues 1-39) | Membrane disruption |
Harriottin-3 | Neoharriotta pinnata (chimaera) | 21 | N-terminal (residues 1-21) | Unknown |
The evolutionary significance of parasin I is underscored by its conservation across phylogenetically diverse teleost fish. Genomic analyses reveal homologous H2A-derived peptides in at least 15 teleost families, indicating strong selective pressure for retention of this immune pathway. For example:
Phylogenetic studies position parasin I-like peptides within a clade of "emergency" immune effectors rapidly deployable after injury. Sequence alignment shows highest conservation in two regions:
Species | Peptide Name | Sequence (N→C) | % Identity to Parasin I |
---|---|---|---|
Parasilurus asotus | Parasin I | KGRGKQGGKVRAKAKTRSS | 100% |
Himantura walga | Hipposin | KGRGKGGKARKAKTRSS... (extended C-terminus) | 72% |
Oncorhynchus mykiss | Oncorhyncin II | KAVAAKKSPKKAKKPA... | 58% |
Neoharriotta pinnata | Harriottin-3 | KGRGKGGKARKAKSRSS | 84% |
Parasin I biosynthesis exemplifies a sophisticated post-translational immune activation pathway. In uninjured catfish epidermis, histone H2A resides intracellularly without antimicrobial function. Upon epidermal injury, a cascade initiates:
Biochemical studies confirm the necessity of the N-terminal lysine: Substitution with arginine preserves activity, while acidic or neutral residues abolish it [1]. The cleavage mechanism is pH-dependent, optimized at pH 4.0–5.0, aligning with the acidic microenvironment of wounded mucosa. This system ensures targeted AMP production only at injury sites, minimizing collateral host cell damage. Evolutionary analysis suggests convergent evolution with buforin I generation in toads, where pepsin (another aspartic protease) performs analogous H2A cleavage in the stomach [8]. The specificity of cathepsin D for histone H2A over other histones highlights substrate co-evolution for immune functions.
Compound Names Mentioned:
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